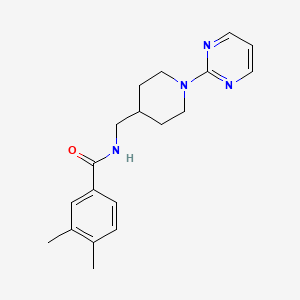

3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3,4-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic molecule that may be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential of the compound .

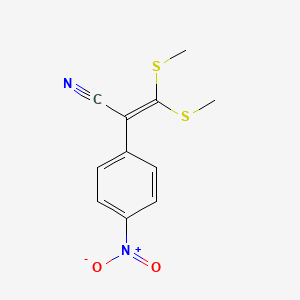

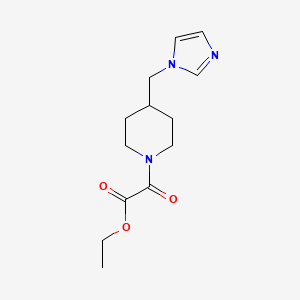

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the use of molecular hybridization techniques. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was achieved through such an approach, indicating that similar methods could potentially be applied to synthesize the compound of interest . The synthesis process is typically confirmed through spectral measurements such as IR, UV-Visible, 1H, and 13C NMR, which are essential for verifying the chemical structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . The presence of specific functional groups, such as the pyrimidinyl moiety, can be crucial for the biological activity of the compound, as seen in the anti-HIV activity of benzene sulfonamide derivatives .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, the formation of benzene sulfonamide derivatives involves the reaction of isatin and its derivatives with sulphadimidine . These reactions are typically characterized by their selectivity and the ability to introduce specific functional groups that are important for the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their luminescence in solution and solid-state, as well as their aggregation-enhanced emission (AEE) in certain solvents, are significant for their potential applications . The compounds' mechanochromic properties and multi-stimuli responsive behavior are also notable, as they can influence the compound's performance in different environments . Computational ADME studies are crucial for predicting the physicochemical, pharmacokinetic, and drug-likeness properties, including oral bioavailability, which are essential for drug development .

Wirkmechanismus

Target of Action

The primary target of this compound is the Abelson tyrosine kinase domain . This domain is characteristic for the Abelson gene and plays a crucial role in various cellular processes, including cell differentiation, division, adhesion, and stress response .

Mode of Action

The compound interacts with its target through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions allow the compound to bind specifically to the inactive form of the Abelson tyrosine kinase domain . This binding inhibits the activity of tyrosine kinases, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. One of the key pathways is the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival . The compound’s action on this pathway can lead to changes in cell growth and division .

Pharmacokinetics

For instance, it has been structurally characterized only in the form of its piperazin-1-ium salt .

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity. This can lead to a decrease in cell proliferation and an increase in cell death, particularly in cells that rely on the activity of these kinases for survival . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinases, such as certain types of leukemia .

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-14-4-5-17(12-15(14)2)18(24)22-13-16-6-10-23(11-7-16)19-20-8-3-9-21-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXGWOALKDYULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3001523.png)

![(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide](/img/structure/B3001524.png)

![(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001528.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B3001530.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B3001533.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)

![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)